molecular formula C6H11ClFNO B14113992 N-butyl-2-chloro-2-fluoroacetamide

N-butyl-2-chloro-2-fluoroacetamide

Katalognummer: B14113992
Molekulargewicht: 167.61 g/mol
InChI-Schlüssel: NLUBAXTUDZDYOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-chloro-2-fluoroacetamide involves the reaction of butylamine with 2-chloro-2-fluoroacetyl chloride. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain the desired temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions

N-butyl-2-chloro-2-fluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-butyl-2-chloro-2-fluoroacetamide is used in various scientific research applications:

Wirkmechanismus

The mechanism of action of N-butyl-2-chloro-2-fluoroacetamide involves its interaction with nucleophiles, leading to substitution reactions. The molecular targets include various enzymes and proteins, where it can modify the active sites or binding pockets. The pathways involved often include hydrolysis and substitution reactions, which alter the chemical structure and functionality of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-butyl-2-chloroacetamide
  • N-butyl-2-fluoroacetamide
  • N-methyl-2-chloro-2-fluoroacetamide

Uniqueness

N-butyl-2-chloro-2-fluoroacetamide is unique due to the presence of both chlorine and fluorine atoms, which provide distinct reactivity and stability compared to its analogs. The combination of these halogens allows for specific interactions and reactions that are not possible with other similar compounds .

Eigenschaften

Molekularformel

C6H11ClFNO

Molekulargewicht

167.61 g/mol

IUPAC-Name

N-butyl-2-chloro-2-fluoroacetamide

InChI

InChI=1S/C6H11ClFNO/c1-2-3-4-9-6(10)5(7)8/h5H,2-4H2,1H3,(H,9,10)

InChI-Schlüssel

NLUBAXTUDZDYOE-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)C(F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.